ST 91, also known as St 91-Cl, is a synthetic imidazoline derivative that acts as an α2-adrenergic receptor agonist. [, , , , , ] It is often used as a pharmacological tool to investigate the role of α2-adrenergic receptors in various physiological processes, particularly in the central and peripheral nervous systems. [, , , , , , , , , , ] Due to its limited ability to cross the blood-brain barrier, ST 91 is considered primarily a peripherally acting α2-adrenergic agonist. [, ]
The synthesis of ST 91 involves multi-step organic reactions that typically include the formation of the imidazo[4,5-b]pyridine core followed by functionalization at the phenyl ring. While specific proprietary methods may vary among suppliers, common synthetic pathways include:
The detailed reaction conditions such as temperature, solvent choice, and catalysts used can significantly influence yield and purity .
The molecular structure of ST 91 features an imidazopyridine backbone with a dimethylphenyl substituent. The key structural characteristics include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond lengths and angles accurately. Data from computational chemistry simulations can also provide insights into the electronic distribution within the molecule .
ST 91 participates in various chemical reactions typical for amines and heterocycles:
These reactions are essential for understanding both its chemical behavior and biological activity .
The mechanism of action of ST 91 primarily involves its agonistic activity at alpha-2 adrenergic receptors. Upon binding to these receptors, ST 91 induces a series of intracellular events:
Research has shown that ST 91's selectivity for alpha-2 receptors over other adrenergic subtypes contributes to its therapeutic potential while minimizing side effects associated with non-selective agonists .
ST 91 exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in laboratory settings .
ST 91 has several applications in scientific research:
ST91 (2-(2,6-diethylphenylamino)-2-imidazoline hydrochloride) is a selective α2-adrenoceptor agonist with distinct subtype preferences. Unlike classical α2 agonists (e.g., dexmedetomidine), ST91 exhibits a unique binding profile:
Table 1: Receptor Selectivity Profile of ST91
Parameter | ST91 Characteristics |
---|---|
α2 vs. α1 Selectivity | 120:1 ratio [2] |
Primary α2 Subtypes Targeted | Non-α2A (α2B/α2C) in spinal cord [1] [8] |
Antagonist Sensitivity | Blocked by prazosin; partially resistant to BRL-44408 [1] |
A defining feature of ST91 is its limited penetration of the blood-brain barrier (BBB):
Table 2: Blood-Brain Barrier Permeability Factors Relevant to ST91
BBB Component | Function | Impact on ST91 |
---|---|---|
Tight Junctions (Claudin-5, Occludin) | Paracellular barrier [3] | Excludes ST91 from CNS [2] |
Efflux Transporters (P-gp) | Active xenobiotic removal [7] | Likely contributes to ST91 exclusion |
Astrocyte Endfeet | Basement membrane integrity [7] | Indirectly limits ST91 access |
ST91’s antinociception is mediated via spinal mechanisms with minimal supraspinal involvement:
Table 3: Mechanisms of ST91-Mediated Antinociceptive Synergy
Interaction Partner | Site of Action | Mechanistic Basis |
---|---|---|
Deltorphin II (δ-opioid) | Spinal cord | Non-α2A receptor-dependent; additive/synergistic K1 modulation [1] |
Morphine | Spinal cord | Cox proportional hazard model confirms synergy (β12 ≠ 0) [4] |
Dexmedetomidine | Spinal cord | Isobolographic supra-additivity via α2A + non-α2A co-activation [6] |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: